6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
6-bromo-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2S3/c16-10-1-2-11-12(9-10)23-15(18-11)19-5-7-20(8-6-19)25(21,22)14-4-3-13(17)24-14/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZTWUAHAGNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable bromo-substituted benzaldehyde under acidic conditionsFinally, the 5-chlorothiophene moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromo group can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity to certain proteins, while the benzo[d]thiazole core can facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
Table 1: Substituent Comparison
Analysis :
- Bromine at Position 6 : Present in both the target compound and 6-bromo-2-(methylthio)benzo[d]thiazole, bromine likely stabilizes the aromatic system via electron-withdrawing effects, influencing reactivity and binding interactions .
- Position 2 Substituents : The target compound’s sulfonyl-piperazine-thiophene group introduces steric bulk and polarity, contrasting with the lipophilic methylthio group in and the simpler piperazine in . This sulfonyl linkage may enhance hydrogen bonding capacity, critical for target protein interactions.
Core Heterocycle Comparison: Benzothiazole vs. Thiadiazole/Benzimidazole
Table 2: Heterocyclic Core Properties
Analysis :
- Benzothiazole : The target compound’s benzothiazole core is planar, enabling π-π stacking interactions with biological targets. Its derivatives are frequently explored for anticancer activity .
- Benzimidazole : While structurally similar, benzimidazoles prioritize interactions via the imidazole nitrogen, differing from the sulfur-mediated reactivity of benzothiazoles .
Analysis :
- The target compound likely follows a multi-step synthesis involving nucleophilic substitution (piperazine introduction) and sulfonylation, similar to methods in .
- In contrast, simpler analogs like are synthesized via direct halogenation and substitution, emphasizing the complexity introduced by the sulfonyl-piperazine-thiophene group.
Physicochemical and Crystallographic Properties
Table 4: Physical Properties
Analysis :
- Crystallographic data from and highlight the role of planarity in packing efficiency, with the target compound’s extended conjugation likely favoring tight crystal packing.
Biological Activity
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and a suitable bromo-substituted benzaldehyde under acidic conditions.
- Coupling Reaction : The 5-chlorothiophene moiety is attached via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate palladium catalysts.
Biological Activity
The biological activity of this compound has been studied extensively, revealing several promising effects:
Anticancer Activity
Research indicates that compounds derived from benzothiazole structures exhibit significant anticancer properties. For instance, modifications to the benzothiazole nucleus have led to enhanced specificity towards various anti-tumor receptors .
Case Study : A study evaluated a series of benzothiazole derivatives for their ability to inhibit cancer cell proliferation. The active compound significantly reduced the proliferation of A431, A549, and H1299 cancer cells, demonstrating apoptosis-promoting effects and cell cycle arrest at specific concentrations .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of IL-6 and TNF-α |
Anti-inflammatory Activity
Benzothiazole derivatives have also shown anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated. Benzothiazoles are known to inhibit bacterial growth against various strains including Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl group enhances interactions with bacterial enzymes, potentially leading to increased efficacy .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity.
- Receptor Interaction : The compound may interact with various biological receptors or enzymes, modulating their functions and influencing cellular pathways involved in cancer progression and inflammation .
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups that confer specific reactivity and biological activity.
| Compound Name | Structure Similarity | Key Biological Activity |
|---|---|---|
| 5-Bromo-2-chlorothiophene | Thiophene ring only | Limited anticancer activity |
| 2-(4-(5-Chlorothiophen-2-yl)piperazin-1-yl)benzo[d]thiazole | Lacks bromo substitution | Moderate anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of piperazine with 5-chlorothiophene-2-sulfonyl chloride, followed by coupling with 6-bromobenzo[d]thiazole precursors. Key steps include:
- Use of anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis of sulfonyl intermediates .
- Catalytic agents like triethylamine to facilitate sulfonylation and nucleophilic substitution reactions .
- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates.
- Yield optimization by controlling reaction temperature (0–25°C for sulfonylation) and stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions. For example, the benzo[d]thiazole C-2 proton appears as a singlet near δ 8.2 ppm, while the sulfonyl piperazine protons resonate as multiplets in δ 3.0–3.5 ppm .
- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., benzo[d]thiazole and thiophene moieties) to assess planarity. Prior studies on brominated thiazoles show deviations <5° from coplanarity, critical for electronic conjugation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 506.92 for CHBrClNOS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
-
Bioactivity Assays : Test against antimicrobial (e.g., Staphylococcus aureus, E. coli) and anticancer (e.g., MTT assay on HeLa or MCF-7 cells) targets, comparing IC values to analogs. Thiazole derivatives with sulfonyl-piperazine groups show enhanced membrane permeability .
-
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF) and compare activities (Table 1).
-
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or tubulin .
Table 1 : Hypothetical SAR for Analogous Thiazole Derivatives
Substituent (R) Antimicrobial IC (µM) Anticancer IC (µM) Br (Parent) 12.5 ± 1.2 8.7 ± 0.9 Cl 18.3 ± 1.5 14.2 ± 1.3 CF 9.8 ± 0.8 6.5 ± 0.7
Q. How should researchers address contradictory bioactivity data reported across studies for structurally similar compounds?
- Methodology :
- Systematic Review : Compare experimental conditions (e.g., cell lines, bacterial strains, solvent controls). For example, discrepancies in IC values may arise from differences in assay protocols (e.g., serum concentration in cell culture) .
- Structural Reanalysis : Use crystallography or DFT calculations to verify if conformational changes (e.g., sulfonyl group orientation) impact activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .
Experimental Design & Data Analysis
Q. What experimental design strategies minimize variability in assessing this compound’s bioactivity?
- Methodology :
- Randomized Block Design : Assign treatments (e.g., compound concentrations) randomly within biological replicates to control for environmental variability .
- Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) and vehicle-only samples.
- Dose-Response Curves : Use at least five concentrations (e.g., 0.1–100 µM) with triplicate measurements to calculate robust IC values .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
- Methodology :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes. Calculate half-life (t) using first-order kinetics .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
Advanced Structural & Mechanistic Questions
Q. What computational approaches elucidate the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding sites (e.g., EGFR kinase) over 100 ns trajectories to assess stability of hydrogen bonds with key residues (e.g., Lys721) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic rings) using tools like Schrödinger’s Phase .
Q. How does the sulfonyl-piperazine moiety influence the compound’s physicochemical properties?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficients via shake-flask method; sulfonyl groups reduce lipophilicity (predicted LogP ~2.1 vs. 3.5 for non-sulfonated analogs) .
- Solubility Testing : Use HPLC to quantify aqueous solubility; piperazine sulfonates often enhance solubility at pH < 4 due to protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
